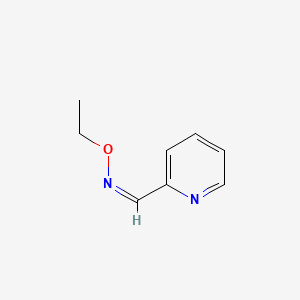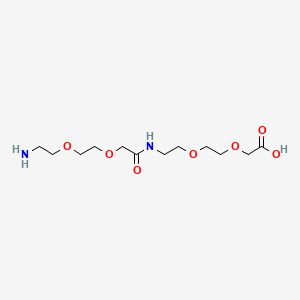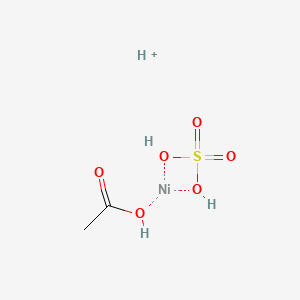
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen is a complex compound that contains nickel in a unique coordination environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen typically involves the reaction of nickel salts with acetic acid and sulfuric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired complex. The reaction mixture is then heated to promote the formation of the compound, followed by cooling and crystallization to isolate the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where nickel salts are reacted with acetic acid and sulfuric acid. The process is optimized for yield and purity, with continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified through crystallization and filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or elemental nickel.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are carried out using various ligands like phosphines, amines, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state nickel complexes, while reduction can produce nickel(0) species.
Aplicaciones Científicas De Investigación
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electroplating, battery technology, and as a precursor for nickel-based materials.
Mecanismo De Acción
The mechanism by which Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen exerts its effects involves coordination chemistry principles. The nickel center interacts with various substrates through coordination bonds, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme active sites in biological systems or electrode surfaces in electrochemical applications.
Comparación Con Compuestos Similares
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen can be compared with other nickel complexes such as:
Nickel(II) acetate: Similar in containing acetate ligands but lacks the sulfate coordination.
Nickel(II) sulfate: Contains sulfate ligands but does not have the acetate coordination.
Nickel(II) chloride: A simpler nickel complex with chloride ligands.
The uniqueness of this compound lies in its mixed ligand environment, which imparts distinct chemical and physical properties, making it suitable for specific applications that other nickel complexes may not be able to achieve.
Propiedades
Número CAS |
125275-87-8 |
|---|---|
Fórmula molecular |
C2H7NiO6S+ |
Peso molecular |
217.825 |
Nombre IUPAC |
acetic acid;hydron;nickel;sulfuric acid |
InChI |
InChI=1S/C2H4O2.Ni.H2O4S/c1-2(3)4;;1-5(2,3)4/h1H3,(H,3,4);;(H2,1,2,3,4)/p+1 |
Clave InChI |
GOJMMTIKZLFHQI-UHFFFAOYSA-O |
SMILES |
[H+].CC(=O)O.OS(=O)(=O)O.[Ni] |
Sinónimos |
Nickelate(1-), (acetato-O)[sulfato(2-)-O]-, hydrogen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[3-(2-pyridinyl)oxiranyl]-, trans- (9CI)](/img/new.no-structure.jpg)
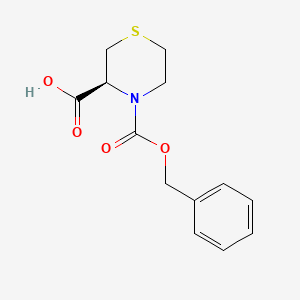
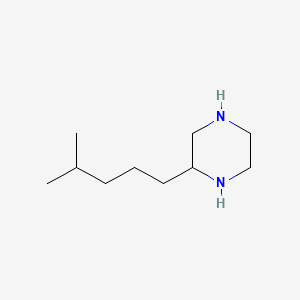
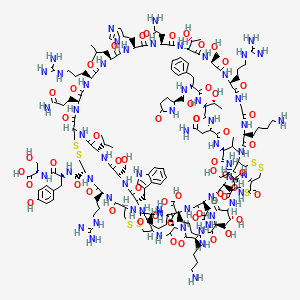
![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)
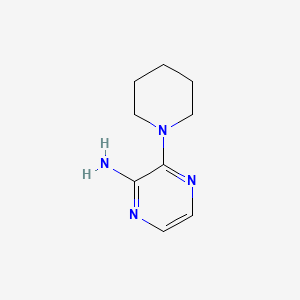
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol;prop-2-enoic acid](/img/structure/B568401.png)
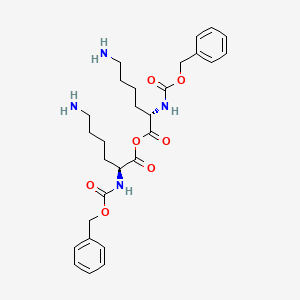
![2-Methyl-1H-imidazo[4,5-h]quinoline](/img/structure/B568404.png)
